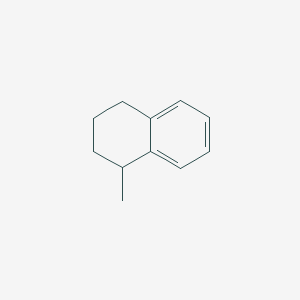

1-METHYLTETRALINE

Description

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBTKKLSNPFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870887 | |

| Record name | 1-Methyltetraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-81-5, 31291-71-1 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyltetraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyltetraline

Direct Synthesis Routes for 1-METHYLTETRALINE

Direct synthesis methods aim to construct the tetralin ring system as a core part of the synthetic strategy. These routes often involve intramolecular cyclization reactions.

Catalytic Cyclization Approaches

Catalytic cyclization provides an efficient pathway to form the tetralin skeleton. These reactions typically utilize a catalyst to promote the intramolecular ring closure of a suitable acyclic precursor.

Iron(III) chloride (FeCl₃) is a versatile and cost-effective Lewis acid that can catalyze various organic transformations, including the cyclization reactions needed to form tetralin rings. Its application in promoting intramolecular Friedel-Crafts type reactions is a key strategy.

In one demonstrated pathway, FeCl₃ is used to catalyze a cascade reaction sequence involving a Prins cyclization followed by a Friedel-Crafts alkylation. beilstein-journals.org This process begins with an aldehyde precursor which, in the presence of the Lewis acid catalyst, undergoes an intramolecular Prins reaction to generate a stable benzylic carbocation. This reactive intermediate is then intercepted by an intramolecular Friedel-Crafts alkylation, closing the ring to form the tetralin structure. In a specific study on the synthesis of 4-aryltetralin-2-ols, FeCl₃ was shown to be an effective catalyst, producing the desired tetralin product in a 52% yield. beilstein-journals.org Although this example yields a substituted tetralin derivative, the fundamental FeCl₃-catalyzed ring-closing strategy is applicable to the synthesis of the core this compound structure from an appropriately designed precursor.

Friedel-Crafts Reaction Pathways for Substituted Tetralins

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a powerful tool for C-C bond formation, making it highly suitable for the synthesis of substituted tetralins. nih.gov This method involves the alkylation or acylation of an aromatic ring. For tetralin synthesis, an intramolecular Friedel-Crafts reaction is typically employed, where an alkyl chain attached to an aromatic ring contains a reactive group (like an alkene or alcohol) that acts as the electrophile, leading to cyclization.

Controlling the stereochemistry during the synthesis of substituted tetralins is a significant area of research, leading to the development of asymmetric and diastereoselective Friedel-Crafts reactions. nih.gov These stereoselective approaches are crucial for producing specific isomers of complex molecules.

Methodologies have been developed that utilize chiral auxiliaries or catalysts to direct the stereochemical outcome of the cyclization. For instance, diastereoselective intramolecular Friedel-Crafts alkylations have been successfully used in the synthesis of complex tetralin-containing structures. researchgate.net Research has shown that Lewis acids, including FeCl₃, can be used to control the diastereoconvergent allylation reactions that lead to specific stereoisomers. researchgate.net By selecting the appropriate chiral catalyst or auxiliary and optimizing reaction conditions, it is possible to influence the formation of a specific stereocenter during the ring-closing Friedel-Crafts reaction. This allows for the synthesis of enantiomerically enriched or diastereomerically pure alkyl-substituted tetralins, a principle that can be extended to the synthesis of specific stereoisomers of this compound derivatives. nih.govresearchgate.net

Synthesis via Precursor Hydrogenation

An alternative and widely studied route to this compound involves the partial hydrogenation of a readily available aromatic precursor.

Hydrogenation of 1-Methylnaphthalene (B46632)

The most common precursor for the synthesis of this compound is 1-methylnaphthalene. This process involves the catalytic addition of hydrogen to one of the two aromatic rings of the naphthalene (B1677914) core. wikipedia.org The reaction must be carefully controlled to prevent over-hydrogenation, which would lead to the formation of 1-methyldecalin. acs.org

The hydrogenation of 1-methylnaphthalene typically yields a mixture of two primary products: 1-methyl-1,2,3,4-tetrahydronaphthalene (this compound) and 5-methyl-1,2,3,4-tetrahydronaphthalene (5-methyltetralin). acs.orghacettepe.edu.tr The distribution of these products is highly dependent on the catalyst and reaction conditions used. Studies have shown that hydrogenation primarily occurs on the unsubstituted ring, leading to a higher yield of 5-methyltetralin across various catalysts. acs.orgresearchgate.net For example, under certain conditions with a NiMo/γ-Al₂O₃ catalyst, the mass fraction ratio of 5-methyltetralin to 1-methyltetralin is approximately 2. researchgate.net

A variety of catalysts have been investigated for this transformation, including noble metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), as well as sulfided bimetallic catalysts such as NiMo and NiW supported on materials like alumina (B75360) (γ-Al₂O₃) or activated carbon. acs.orgresearchgate.net Research using a sulfided NiMo/γ-Al₂O₃ catalyst at a temperature of 360°C and a hydrogen pressure of 4.0 MPa reported a high methyl-tetralin selectivity of 98.3%. researchgate.net The choice of catalyst and conditions such as temperature and pressure allows for the optimization of the yield and selectivity towards the desired tetralin products. researchgate.netmdpi.com

Table 1: Catalyst Performance in the Hydrogenation of 1-Methylnaphthalene This table is interactive. Users can sort the columns by clicking on the headers.

Preparation of Deuterated Analogues for Mechanistic Probes

Deuterated compounds serve as valuable tools for elucidating reaction mechanisms. The preparation of deuterated this compound can be achieved through the deuteration of 1-methylnaphthalene, providing a means to trace the pathways of hydrogen (or deuterium) addition.

A method for the deuteration of aromatic compounds that can be applied to the synthesis of deuterated 1-methylnaphthalene involves the use of a platinum oxide (PtO₂) catalyst. youtube.com This process is typically carried out in a sealed vessel under elevated temperature and pressure. youtube.com The aromatic compound is dissolved in a deuterium (B1214612) source, such as deuterated benzene (B151609) (d₆-benzene), in the presence of the PtO₂ catalyst. youtube.com

The following table outlines typical conditions for platinum oxide-catalyzed deuteration of an aromatic compound, which can be adapted for 1-methylnaphthalene to produce deuterated precursors for this compound.

| Parameter | Value/Condition |

| Catalyst | Platinum Oxide (PtO₂) youtube.com |

| Deuterium Source | d₆-benzene youtube.com |

| Temperature | 250 °C youtube.com |

| Pressure | 600 psi youtube.com |

| Duration | 12 hours youtube.com |

This table summarizes the reaction conditions for the platinum oxide-catalyzed deuteration of aromatic compounds.

Multi-step Synthetic Strategies for Functionalized Methyltetralines

The synthesis of more complex, functionalized methyltetralines often requires multi-step approaches. These strategies allow for the introduction of various substituents and the construction of specific molecular architectures.

The Haworth synthesis is a classical method for the preparation of polycyclic aromatic hydrocarbons, such as naphthalene. youtube.comlittleflowercollege.edu.in The traditional Haworth synthesis involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, like succinic anhydride, followed by reduction and cyclization steps to build a new aromatic ring. littleflowercollege.edu.in

While the direct synthesis of a cyclohexyltetraline derivative via a single, standard Haworth reaction is not the conventional application of this methodology, a "Haworth-type" multi-step strategy can be conceptualized for the construction of such a molecule. This would involve a series of reactions that adhere to the principles of the Haworth synthesis, namely Friedel-Crafts chemistry and cyclization.

A hypothetical Haworth-type scheme for a cyclohexyl-substituted tetralin could begin with the Friedel-Crafts acylation of a cyclohexyl-substituted benzene derivative with succinic anhydride. The resulting keto-acid would then undergo reduction, for instance, a Clemmensen or Wolff-Kishner reduction, to yield a substituted phenylbutyric acid. littleflowercollege.edu.in The subsequent step would be an intramolecular Friedel-Crafts acylation (cyclization) to form the tetralone ring, which can then be further reduced to the corresponding tetralin. This multi-step approach, while not a direct "Haworth synthesis" for the target molecule, employs the characteristic reactions of this classical method.

Mechanistic Investigations of 1 Methyltetraline Transformations

Hydrogenation and Dehydrogenation Reaction Mechanisms

The reversible hydrogenation and dehydrogenation of methyl-substituted naphthalenes, including the 1-methyltetralin/1-methyldecalin pair, are foundational to their application as Liquid Organic Hydrogen Carriers (LOHCs). researchgate.net These processes involve catalytic pathways that add or remove hydrogen from the molecule, enabling energy storage and release. researchgate.net The reactions are typically performed over metal-based catalysts, where the nature of the metal and the support material significantly influences reaction rates and product selectivity. acs.orgacs.org For instance, in bifunctional catalysts like NiMo/Al₂O₃, the metal sites are primarily responsible for the hydrogenation/dehydrogenation functions. mdpi.com

The hydrogenation of 1-methylnaphthalene (B46632) serves as a primary route to obtaining 1-methyltetralin. Research shows that this process does not proceed directly to a single product. Instead, the initial hydrogenation of 1-methylnaphthalene yields both 1-methyltetralin (1-MT) and 5-methyltetralin (5-MT) as intermediate products. acs.orgacs.org These methyltetralin isomers are then further hydrogenated to produce various stereoisomers of methyldecalin. acs.orgacs.org

| Catalyst | Support | Key Observation | Selectivity Profile |

|---|---|---|---|

| Rh | Al₂O₃ | Exhibits faster kinetics and higher stability. | Highest selectivity to methyldecalins. |

| Pt | Activated Carbon | Highest initial turnover frequency (TOF) on this support. | Fast disappearance of 1-methylnaphthalene. |

| Pd | Activated Carbon | Moderate initial TOF. | Complete conversion after 8 hours, leading to trans-1MD enrichment via isomerization. |

| Ru | Al₂O₃ | Lower TOF compared to Pt and Rh on the same support. | Significant fraction of methyltetralins remains after 8 hours. |

Kinetic studies and product distribution analysis have been instrumental in identifying the key intermediates in the transformation of 1-methylnaphthalene. During its hydrogenation, 1-methyltetralin and 5-methyltetralin are the principal intermediate compounds formed. acs.orgacs.org The distribution between these two isomers is dependent on the catalyst used, though 5-methyltetralin is often the major methyltetralin product. acs.org

Isomerization Reaction Mechanisms

Isomerization reactions, which involve the rearrangement of atoms to form isomers, are common in alkyltetralin systems, often occurring concurrently with hydrogenation and dehydrogenation. These rearrangements can affect the final product distribution and the efficiency of catalytic cycles.

During the hydrogenation of 1-methylnaphthalene, isomerization reactions occur among the intermediate and final products. acs.orgacs.org Evidence suggests that as the reaction progresses, the ratio of cis- to trans-methyldecalin isomers changes, indicating isomerization from the initially formed cis isomers to the more stable trans isomers. acs.org This interconversion is a type of stereoisomerization where molecules with the same connectivity differ in the spatial arrangement of their atoms. masterorganicchemistry.com Such processes can be non-enzymatic and may occur relatively quickly depending on the reaction conditions and the stability of the chiral centers involved. nih.gov The observation of multiple isomers like 1-methyltetralin and 5-methyltetralin from a single reactant highlights that interconversion is a key feature of this chemical system. acs.org

Rearrangement processes in alkyl-aromatic systems can involve complex mechanisms, including alkyl shifts. In some catalytic systems, particularly those involving carbocations as intermediates, asynchronous combinations of shifts, such as a 1,2-alkyl shift followed by a hydride shift, can occur. nsf.gov While specific studies on 1-methyltetralin rearrangement are detailed under zeolite catalysis, the general principles suggest that under acidic conditions, the methyl group on the tetralin ring could potentially migrate. The stability of the resulting carbocation intermediate would be a key factor driving such a rearrangement.

Zeolite catalysts are highly effective for isomerization reactions due to their well-defined pore structures and strong acid sites. The isomerization of 1-methylnaphthalene (1-MN), a direct precursor to 1-methyltetralin, to 2-methylnaphthalene (B46627) (2-MN) has been extensively studied over various zeolites. nih.govrsc.org This reaction is industrially significant as 2-MN is a valuable raw material for producing high-performance polymers like polyethylene (B3416737) naphthalate (PEN). nih.govrsc.org

Beta zeolite has shown superior catalytic performance for this transformation. nih.govresearchgate.net Studies indicate that zeolites with 12-membered ring channels, such as MWW, BEA (Beta), and FAU, exhibit better catalytic activity for 1-MN isomerization compared to those with smaller 10-membered ring channels like MFI. researchgate.net The reaction is typically conducted in a continuous-flow fixed-bed reactor under high pressure. nih.gov The mechanism involves the interaction of the methylnaphthalene molecule with the Brønsted acid sites within the zeolite framework, leading to the formation of carbocation intermediates that facilitate the methyl group migration.

| Zeolite Catalyst (Topology) | 1-MN Conversion (%) | 2-MN Yield (%) | Dimethylnaphthalene Yield (%) | Key Characteristic |

|---|---|---|---|---|

| HMCM-22 (MWW) | 70.27 | 66.69 | - | High selectivity to 2-MN and best stability. |

| BEA | - | - | - | Exhibited higher selectivity to dimethylnaphthalene. |

| HMCM-56 (MWW Branch) | - | 35.74 | 19.00 | Simultaneous high yield of both 2-MN and dimethylnaphthalene. |

| MFI | - | - | - | Lower catalytic activity compared to 12-membered ring zeolites. |

Cracking and Disproportionation Mechanisms

The cracking and disproportionation of 1-methyltetralin are fundamental reactions, particularly in the context of fluid catalytic cracking (FCC) processes in the petroleum industry. These transformations are typically facilitated by solid acid catalysts, such as zeolites, and involve complex reaction networks.

Formation of Alkylbenzenes from Methyltetralines

The catalytic cracking of 1-methyltetralin over acidic catalysts like ZSM-5 zeolites proceeds through a series of steps initiated by the protonation of the aromatic ring or the saturated part of the molecule. This leads to the formation of a carbenium ion, which is a key intermediate in the subsequent reaction pathways.

The reaction mechanism for the formation of alkylbenzenes can be conceptualized as follows:

Protonation and Ring Opening: The process begins with the protonation of the 1-methyltetralin molecule at a Brønsted acid site on the catalyst surface. This can lead to the opening of the saturated ring, forming a secondary carbenium ion.

β-Scission: The resulting acyclic carbenium ion can then undergo β-scission, a process where the carbon-carbon bond at the beta position to the carbocationic center is cleaved. This fragmentation leads to the formation of smaller, more stable carbenium ions and olefins.

Hydrogen Transfer: Hydrogen transfer reactions are prevalent in this system, where an olefin accepts a hydride from another hydrocarbon molecule, leading to the formation of a saturated alkane and a new carbenium ion. This process contributes to the formation of a variety of smaller hydrocarbons.

Dealkylation and Isomerization: The methyl group can be cleaved from the aromatic ring (dealkylation), or it can migrate to different positions on the ring (isomerization), leading to a mixture of xylene isomers and other alkylated benzenes.

Aromatization: The partially saturated ring of tetralin derivatives can undergo dehydrogenation to form naphthalene (B1677914) and its derivatives, which can then also participate in subsequent cracking and disproportionation reactions.

The product distribution is highly dependent on the catalyst properties, such as acid site density and pore structure, as well as reaction conditions like temperature and pressure. For instance, zeolites with smaller pores, like ZSM-5, can favor the formation of lighter alkylbenzenes due to shape-selective constraints.

Table 1: Key Mechanistic Steps in the Formation of Alkylbenzenes from 1-Methyltetralin

| Step | Description | Key Intermediates |

| Protonation | Initial attack of a proton from the catalyst on the 1-methyltetralin molecule. | Carbenium ions |

| Ring Opening | Cleavage of the saturated ring to form an acyclic carbenium ion. | Acyclic carbenium ions |

| β-Scission | Fragmentation of the carbon chain to produce smaller molecules. | Olefins and smaller carbenium ions |

| Hydrogen Transfer | Transfer of a hydride ion between hydrocarbon molecules. | Alkanes and new carbenium ions |

| Dealkylation/Isomerization | Removal or migration of the methyl group. | Toluene, xylenes, etc. |

| Aromatization | Dehydrogenation to form aromatic compounds. | Naphthalene derivatives |

Disproportionation of Methylnaphthalene and Methyltetraline

Disproportionation is a reaction in which two molecules of a reactant are converted into two different products through the exchange of substituents. In the context of 1-methyltetralin and methylnaphthalene, this typically occurs over acid catalysts like mordenite (B1173385) or Y zeolites and involves the transfer of methyl groups. researchgate.net

The mechanism of disproportionation is closely related to that of transalkylation. The process is thought to proceed via a bimolecular mechanism involving a diarylmethane-type intermediate. The key steps are:

Protonation: A methylnaphthalene or methyltetralin molecule is protonated at a ring carbon atom by a Brønsted acid site of the catalyst.

Electrophilic Attack: The resulting carbenium ion acts as an electrophile and attacks a second methyl-substituted aromatic molecule.

Formation of a Diarylalkane Intermediate: This attack leads to the formation of a protonated diarylalkane-like transition state or intermediate.

Cleavage and Product Formation: This intermediate can then cleave in a different manner to produce a non-methylated aromatic molecule (naphthalene or tetralin) and a dimethylated aromatic molecule (dimethylnaphthalene or dimethyltetralin).

The relative rates of isomerization and disproportionation are influenced by the catalyst's properties. For instance, in Y zeolites, the extent of these reactions depends on the density of acid sites. researchgate.net Coke formation on the catalyst can also impact the selectivity, sometimes favoring isomerization over disproportionation as the reaction progresses. researchgate.net The channel structure of zeolites like mordenite can significantly hinder bimolecular reactions like disproportionation due to steric constraints. researchgate.net

Metal-Catalyzed Transformation Mechanisms

The functionalization of 1-methyltetralin can also be achieved using various transition metal catalysts. These methods offer alternative pathways to introduce new functional groups and modify the molecular structure with high selectivity.

Mechanistic Elucidation of Ni(0)/Silane (B1218182) Catalytic Systems

Nickel(0) complexes, in combination with silanes as hydride sources, have emerged as versatile catalysts for a variety of transformations, including the hydrogenation and isomerization of unsaturated compounds. uoregon.eduresearchgate.net While specific studies on 1-methyltetralin are limited, the general mechanism for related substrates can be extrapolated. The catalytic cycle is believed to involve the following key steps:

Oxidative Addition: The active Ni(0) species undergoes oxidative addition with the Si-H bond of the silane to generate a nickel-hydride intermediate, (L)nNi(H)(SiR3).

Hydronickelation: The nickel-hydride intermediate then adds across a double bond in the substrate. In the case of 1-methyltetralin, this would likely involve the aromatic ring, leading to a nickel-cyclohexadienyl species.

Reductive Elimination or Further Reaction: This intermediate can then undergo reductive elimination to yield a hydrogenated product or participate in further reactions, such as isomerization, before reductive elimination.

The nature of the ligands on the nickel center and the specific silane used can significantly influence the reactivity and selectivity of the catalytic system. uoregon.edu

Understanding Palladium-Based Aromatic Functionalization

Palladium catalysts are widely used for C-H bond activation and functionalization, providing a powerful tool for the direct modification of aromatic and saturated C-H bonds. nih.govehu.es The functionalization of the tetralin framework can occur at either the aromatic or the saturated ring, depending on the reaction conditions and the directing group employed.

A common mechanistic pathway for palladium-catalyzed C-H functionalization involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. For the functionalization of the saturated ring of a tetralin derivative, the mechanism can be proposed as:

C-H Activation: The Pd(II) catalyst, often in the presence of a directing group on the substrate, activates a C(sp³)-H bond on the saturated ring to form a five- or six-membered palladacycle intermediate.

Oxidation: The resulting Pd(II) intermediate can be oxidized to a Pd(IV) species by an external oxidant.

Reductive Elimination: The Pd(IV) intermediate then undergoes reductive elimination to form the new C-X bond (where X is the new functional group) and regenerate a Pd(II) species.

Alternatively, a Pd(II)/Pd(0) cycle can operate, where the palladacycle intermediate reacts with a coupling partner, followed by reductive elimination to form the product and a Pd(0) species, which is then re-oxidized to Pd(II). The choice of ligands, oxidants, and reaction conditions plays a crucial role in determining the reaction pathway and the regioselectivity of the functionalization. nih.govehu.es

Table 2: Comparison of Proposed Palladium Catalytic Cycles for C-H Functionalization

| Catalytic Cycle | Key Oxidation States | Typical Steps |

| Pd(II)/Pd(IV) | Pd(II), Pd(IV) | C-H Activation, Oxidation, Reductive Elimination |

| Pd(II)/Pd(0) | Pd(II), Pd(0) | C-H Activation, Reaction with Coupling Partner, Reductive Elimination, Re-oxidation |

Mechanistic Role of Iron and Iron Sulfide (B99878) Catalysts

Iron and iron sulfide catalysts are of significant interest in hydroprocessing reactions, such as hydrocracking and hydrodesulfurization, due to their low cost and abundance. In the context of 1-methyltetralin transformation, these catalysts would primarily be involved in hydrocracking, which involves the cleavage of C-C bonds in the presence of hydrogen.

The hydrocracking of 1-methyltetralin on an iron sulfide catalyst is a bifunctional process requiring both hydrogenation and acidic functions. The proposed mechanism involves:

Hydrogenation: The aromatic ring of 1-methyltetralin is first hydrogenated on the metallic sites of the iron sulfide catalyst to form methyldecalin isomers.

Adsorption on Acid Sites: The resulting naphthenic rings can then adsorb onto the acidic sites of the catalyst or a support material.

Cracking: The protonated naphthenic ring undergoes ring-opening and subsequent cracking via carbenium ion intermediates, similar to the mechanism described for zeolite catalysts. This leads to the formation of a variety of smaller hydrocarbons.

The efficiency of the catalyst is dependent on the balance between its hydrogenation and acidic functions. The active phase is typically a non-stoichiometric iron sulfide (pyrrhotite), and its catalytic activity is influenced by the reaction conditions, particularly the partial pressure of hydrogen and hydrogen sulfide.

Principles of Dirhodium(II) Catalysis

Dirhodium(II) complexes, characterized by their distinctive paddlewheel structure, are highly effective catalysts for a variety of organic transformations, particularly those involving metal-carbene intermediates. google.comacs.org These complexes feature two rhodium atoms bridged by four carboxylate or carboxamidate ligands, leaving two axial sites open for substrate coordination and catalysis. acs.orgresearchgate.net The electronic properties and steric bulk of these surrounding ligands are crucial in tuning the catalyst's reactivity and selectivity. google.com

A primary application of dirhodium(II) catalysis is the functionalization of C–H bonds through the reactions of diazocarbonyl compounds. google.com The general mechanism commences with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. This electrophilic carbene species can then undergo several transformations, with C–H insertion being particularly relevant for a substrate like 1-methyltetraline.

For this compound, the most susceptible positions for C–H insertion are the benzylic C–H bonds at the C1 and C4 positions, due to their lower bond dissociation energy compared to other aliphatic C–H bonds in the molecule. The reaction of a rhodium-carbene with this compound would likely proceed via a concerted, albeit asynchronous, transition state, leading to the formation of a new carbon-carbon bond. Chiral ligands on the dirhodium catalyst can induce significant enantioselectivity in this process, which is a cornerstone of modern synthetic chemistry. google.comnih.gov Dirhodium(II) carboxamidate catalysts, in particular, have demonstrated exceptional enantiocontrol in intramolecular C-H insertion reactions. researchgate.netnih.gov

The choice of ligand on the dirhodium core dictates the catalyst's electrophilicity and, consequently, its reactivity and selectivity. researchgate.net Highly electrophilic catalysts, often bearing electron-withdrawing carboxylate ligands, are very reactive but may lack selectivity when multiple reactive C–H bonds are present. researchgate.net Conversely, dirhodium(II) carboxamidates exhibit lower reactivity for diazo decomposition but often achieve higher selectivities. nih.gov This tunable reactivity allows for the selective functionalization of specific C–H bonds even in complex molecules.

| Catalyst Type | Ligand Example | Key Characteristics | Potential Application for this compound |

| Dirhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(DOSP)₄ | High electrophilicity, high reactivity. researchgate.net | C-H insertion at benzylic positions. |

| Dirhodium(II) Carboxamidates | Rh₂(MEPY)₄, Rh₂(cap)₄ | Lower reactivity, higher selectivity, effective in oxidations. google.comnih.gov | Enantioselective C-H functionalization, benzylic oxidation. google.com |

Fundamental Aspects of Bond Formation and Cleavage

Quantum Mechanical and Computational Insights into Reaction Pathways

While specific quantum mechanical studies on this compound are not extensively documented, significant insights can be derived from computational analyses of analogous systems like tetralin and other alkylarenes. nih.gov Density Functional Theory (DFT) is a powerful tool used to investigate reaction mechanisms, determine the geometries of transition states and intermediates, and calculate reaction energy barriers. nih.govnih.gov

For the transformation of this compound, a key reaction pathway is the abstraction of a hydrogen atom from one of its benzylic positions (C1 or C4). Computational studies on similar processes, such as the oxidation of alkylarenes, indicate that this is often the rate-limiting step. nih.gov DFT calculations can model this process, providing the activation energy (Ea) required for hydrogen abstraction by various radical species (e.g., hydroxyl, peroxy radicals). nih.govresearchgate.net

For this compound, there are two primary benzylic positions. The tertiary C-H bond at the C1 position is expected to have a lower bond dissociation energy (BDE) than the secondary C-H bonds at the C4 position, making it the more likely site for initial hydrogen abstraction. Theoretical calculations could precisely quantify this difference. A computational study on hydrogen abstraction from various fuel molecules by methylperoxy radicals (CH₃O₂•) showed that the energy barrier for abstracting a tertiary hydrogen is significantly lower than for a secondary hydrogen. nih.gov

The subsequent fate of the resulting 1-methyltetralinyl radical can also be modeled. Pathways such as reaction with molecular oxygen to form a peroxy radical, followed by further transformations to yield alcohols (tetralols) or ketones (tetralones), are common in oxidation mechanisms. google.com Computational methods can elucidate the energy landscape of these competing pathways, predicting the most likely products under specific reaction conditions. nih.gov

Table: Calculated Energy Barriers for Analogous H-Abstraction Reactions This table presents representative data from computational studies on similar molecules to illustrate the expected trends for this compound.

| Substrate Type | Radical Species | C-H Bond Type | Calculated Energy Barrier (kcal/mol) | Reference |

| Alkane | CH₃O₂• | Primary | 19.83 | nih.gov |

| Alkane | CH₃O₂• | Secondary | 16.92 | nih.gov |

| Alkane | CH₃O₂• | Tertiary | 14.86 | nih.gov |

| Methyl Levulinate | •OH | Secondary (α to C=O) | 1.8 | nih.gov |

| Methyl Acetate | •OH | Methoxy group | 3.5 |

Electron Flow Patterns and Transition State Analysis

Understanding the movement of electrons is fundamental to describing any chemical transformation. In the context of this compound reactions, such as benzylic oxidation, electron flow patterns illustrate how bonds are formed and broken. The initial step in many oxidation reactions is hydrogen atom abstraction (HAA) from the benzylic C1 position, which is the most electronically favorable site.

During HAA by an oxygen-centered radical (X-O•), the C-H bond is cleaved homolytically. The electron flow can be depicted with single-barbed "fishhook" arrows. One electron from the C-H bond pairs with the electron from the radical to form a new O-H bond, while the other electron localizes on the C1 carbon, forming a tertiary benzylic radical. This radical is resonance-stabilized by the adjacent aromatic ring, which is a key factor in its facile formation.

Transition state analysis, often performed using computational methods, provides a detailed picture of the highest-energy point along the reaction coordinate. researchgate.net For the HAA step on this compound, the transition state would involve a partially broken C-H bond and a partially formed O-H bond, with the radical character distributed over the C1, the abstracting oxygen atom, and to some extent, the aromatic ring. The geometry of this transition state is crucial for determining the reaction's stereoselectivity, especially in enzyme-catalyzed reactions. Theoretical calculations can determine the geometry and energy of this transition state, providing insight into the reaction kinetics. researchgate.net

Mechanistic Studies of Photobiocatalytic Transformations

Photobiocatalysis merges the selectivity of enzymes with the power of visible-light photocatalysis to drive novel chemical transformations. While specific applications to this compound are emerging, the principles can be readily extended. Engineered enzymes, such as cytochrome P450s or 'ene'-reductases, can be used to bind a substrate like this compound in a specific orientation within their active site.

A common mechanism involves an external or internal photocatalyst that, upon light absorption, initiates an electron transfer process. This can lead to the generation of a radical species in a controlled environment. For example, an excited photocatalyst could reduce an acceptor, which then abstracts a hydrogen atom from the substrate held within the enzyme's active site. The enzyme acts as a chiral scaffold, dictating which C-H bond is exposed to the reactive species, thereby controlling both regio- and stereoselectivity.

Another powerful strategy involves the formation of an enzyme-templated charge-transfer (CT) complex between the substrate and an enzymatic cofactor (like flavin). nih.gov Light absorption by this CT complex can directly initiate a radical process. Studies on the enzymatic hydroxylation of unactivated C-H bonds have demonstrated that this approach can override the inherent electronic biases of a molecule, allowing for the functionalization of C-H bonds that are typically unreactive. In the case of this compound, such a system could potentially be engineered to hydroxylate a specific, non-benzylic methylene (B1212753) C-H bond, a transformation that is extremely challenging to achieve with conventional chemical methods.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound can be systematically modified by introducing substituents onto its aromatic ring. The principles of structure-reactivity relationships, often quantified using Hammett plots, can predict how these modifications will influence reaction rates. Benzylic oxidation is a classic example where such relationships are studied. The rate-determining step is often the formation of a positive charge or radical character at the benzylic position during the transition state.

A Hammett analysis involves plotting the logarithm of the reaction rate constant (log k) for a series of substituted derivatives against the appropriate Hammett substituent constant (σ, σ⁺, or σ⁻). The slope of this plot, known as the reaction constant (ρ, rho), provides insight into the electronic nature of the transition state.

For a reaction involving benzylic C-H abstraction from this compound derivatives, a negative ρ value is expected. This indicates that electron-donating groups (EDGs) on the aromatic ring accelerate the reaction, while electron-withdrawing groups (EWGs) retard it. EDGs (e.g., -OCH₃, -CH₃) stabilize the electron-deficient transition state through resonance or induction, lowering its energy and increasing the reaction rate. Conversely, EWGs (e.g., -NO₂, -CN) destabilize this transition state, increasing its energy and slowing the reaction. Studies on the benzylic oxidation of substituted toluenes and other alkylarenes consistently show negative ρ values, supporting the development of positive charge at the benzylic carbon in the transition state.

Table: Representative Hammett Data for Benzylic Oxidation This table uses data from the oxidation of substituted toluenes as a model to illustrate the expected electronic effects on the benzylic oxidation of substituted this compound derivatives.

| Substituent (X) on Aromatic Ring | Substituent Constant (σ⁺) | Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |

| p-OCH₃ | -0.78 | 7.94 | 0.90 |

| p-CH₃ | -0.31 | 2.24 | 0.35 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | +0.11 | 0.56 | -0.25 |

| m-NO₂ | +0.71 | 0.08 | -1.10 |

Catalytic Studies Involving 1 Methyltetraline

Heterogeneous Catalysis

Heterogeneous catalysis offers distinct advantages in industrial applications, including ease of catalyst separation and recovery. In the context of 1-methyltetraline, various solid catalysts have been investigated to promote its hydrogenation, hydro-conversion, and isomerization.

Supported Precious Metal Catalysts for Hydrogenation

The hydrogenation of 1-methylnaphthalene (B46632) is a key industrial reaction where this compound is a primary intermediate. researchgate.net Supported precious metal catalysts, including palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), have been extensively studied for this purpose. rsc.org

The choice of support material significantly influences the performance of precious metal catalysts in the hydrogenation of 1-methylnaphthalene to this compound and subsequently to methyldecalins. Activated carbon and alumina (B75360) are common supports that have been compared in these reactions. rsc.org

Studies have shown that, in general, catalysts supported on activated carbon exhibit superior performance compared to those on alumina, with the exception of rhodium. rsc.org The higher activity of carbon-supported catalysts can be attributed to better metal dispersion and favorable metal-support interactions. For instance, in the hydrogenation of 1-methylnaphthalene, the initial turnover frequency (TOF) for catalysts on activated carbon is generally higher than for those on alumina. rsc.org

The product distribution is also influenced by the support. While 5-methyltetralin is often the major initial hydrogenation product from 1-methylnaphthalene, the ratio of this compound can increase as the reaction progresses, suggesting isomerization between the two. rsc.org

Interactive Data Table: Performance of Supported Precious Metal Catalysts in 1-Methylnaphthalene Hydrogenation

| Catalyst | Support | Initial TOF (s⁻¹) | Selectivity to Methyltetralins (%) |

| Pd | Activated Carbon | ~1.8 | ~70 |

| Pd | Alumina | ~0.6 | ~65 |

| Pt | Activated Carbon | ~1.2 | ~75 |

| Pt | Alumina | ~0.5 | ~60 |

| Rh | Activated Carbon | ~2.5 | ~80 |

| Rh | Alumina | ~2.8 | ~85 |

| Ru | Activated Carbon | ~1.0 | ~60 |

| Ru | Alumina | ~0.4 | ~55 |

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. rsc.org

Catalyst deactivation is a significant challenge in the hydrogenation of naphthalene (B1677914) derivatives. For alumina-supported precious metal catalysts, deactivation can be pronounced and appears to be linked to the formation of 1-methylnaphthalene, potentially through strong adsorption or coke formation. researchgate.net

Regeneration of deactivated precious metal catalysts is crucial for the economic viability of the process. Common deactivation mechanisms include coking, poisoning by impurities (e.g., sulfur compounds), and metal sintering. rsc.org For coke deposition, a common regeneration strategy involves controlled oxidation to burn off the carbonaceous deposits. A mild regeneration method involving air oxidation at moderate temperatures (e.g., 200°C) followed by reduction in hydrogen (e.g., at 180°C) has been shown to be effective in recovering the activity of carbon-supported Pt and Ru catalysts used in aqueous phase hydrogenation, a process that can be analogous to the regeneration needs in hydrocarbon processing.

Zeolite-Based Catalysts for Hydro-conversion and Isomerization

Zeolites, with their well-defined microporous structures and tunable acidity, are versatile catalysts for a range of hydrocarbon conversions, including those involving this compound. They are often used in bifunctional catalysts, combining a metal component for hydrogenation/dehydrogenation with the acidic function of the zeolite for cracking and isomerization. researchgate.net

The acidic properties of zeolites, specifically the nature, strength, and concentration of Brønsted and Lewis acid sites, play a pivotal role in the hydro-conversion and isomerization of this compound and its precursors. The framework structure of the zeolite (e.g., FAU, BEA, MFI) determines the shape selectivity and accessibility of the active sites. rsc.orgnih.gov

Interactive Data Table: Influence of Zeolite Properties on Tetralin Conversion

| Zeolite Type | Key Property | Predominant Reaction Pathway |

| *BEA | Strong Brønsted Acidity, 12-ring pores | Ring-opening to butylbenzene and subsequent cracking |

| MOR | Weak Brønsted Acidity | Ring-contraction to methylindane |

| FAU | Lewis Acidity | Dehydrogenation to naphthalene |

Note: This table is based on findings from the catalytic conversion of tetralin, a closely related compound to this compound. rsc.org

Deactivation of zeolite catalysts in hydrocarbon processing is primarily caused by the deposition of coke, which blocks the pores and covers the active sites. Regeneration is typically achieved by burning off the coke in a controlled atmosphere of air or oxygen at elevated temperatures. nih.gov

Lewis Acid Catalysts in Hydrocarbon Conversion

While Brønsted acidity is central to many zeolite-catalyzed reactions, Lewis acids also play a crucial role in hydrocarbon conversions. Lewis acids can be present as extra-framework species in zeolites or used as standalone catalysts. rsc.org

In the context of tetralin and its derivatives, Lewis acid sites have been shown to catalyze dehydrogenation reactions, leading to the formation of naphthalene. rsc.org Furthermore, strong Lewis acids, such as those derived from aluminum chloride (AlCl₃) in ionic liquids, are effective catalysts for the alkylation of tetralin with olefins. mdpi.com This type of reaction involves the formation of a carbocation intermediate, which then attacks the aromatic ring of the tetralin molecule.

Metal triflates, such as scandium triflate (Sc(OTf)₃), gallium triflate (Ga(OTf)₃), and yttrium triflate (Y(OTf)₃), are another class of versatile Lewis acid catalysts that have been employed in a variety of organic transformations, including Friedel-Crafts alkylations and acylations. scandium.orgsemanticscholar.orgnih.gov Their catalytic activity stems from the ability of the metal cation to accept an electron pair, thereby activating the substrate for subsequent reactions. While specific studies on this compound with these catalysts are not extensively documented, their known efficacy in promoting hydrocarbon conversions suggests their potential applicability in the isomerization, alkylation, or other transformations of this compound.

Iron and Iron Sulfide (B99878) Catalysts in Complex Hydrocarbon Reactions

Iron-based catalysts are investigated for their potential in promoting complex hydrocarbon reactions, such as dehydrogenation, due to their low cost and abundance. While studies directly focusing on this compound are limited, research on analogous saturated N-heterocycles provides insight into the catalytic potential of iron. For instance, iron nanoparticles (NPs) have demonstrated excellent performance in the acceptorless dehydrogenation of 1,2,3,4-tetrahydroquinoline (THQ), a molecule structurally related to the saturated portion of this compound. This reaction proceeds with 100% selectivity and conversion at room temperature, suggesting that Fe NPs could be effective for the dehydrogenation of this compound to 1-methylnaphthalene rhhz.net. Mechanistic studies involving density functional theory (DFT) indicate that the dehydrogenation is feasible due to the favorable adsorption of the reactant on the Fe NPs and relatively low energy barriers for the transition states rhhz.net.

Homogeneous and Organometallic Catalysis

The Ni(0)/silane (B1218182) catalytic system is a modern tool primarily utilized for the transformation of unsaturated substrates, particularly the isomerization of alkenes uoregon.edu. The catalytic cycle is initiated by the reaction of a Ni(0) complex with a silane (a hydride source), which generates a reactive nickel-hydride (Ni-H) species rsc.org. This Ni-H intermediate readily adds across the π-bond of an alkene, initiating isomerization or other hydrofunctionalization reactions rsc.org. Due to this mechanism, which relies on the presence of a C=C double bond, the direct application of Ni(0)/silane systems to saturated molecules like this compound for reactions such as dehydrogenation is not a primary area of research and is not documented in the reviewed literature.

While the specific Ni(0)/silane system is not applied to this compound, other nickel-based catalysts are highly relevant in the processing of related aromatic compounds. For example, nickel catalysts supported on various materials are studied for the hydrogenation of naphthalene derivatives to produce tetralins and decalins aiche.org. Nickel's affordability and high tolerance to impurities make it a focus for upgrading biomass-derived oils, which often contain substituted naphthalenes aiche.org. Furthermore, nickel-based catalysts are widely investigated for hydrodeoxygenation (HDO) reactions of biomass-derived model compounds like phenol and vanillin, demonstrating their versatility in upgrading complex organic feedstocks taylorfrancis.comresearchgate.netmdpi.com.

Palladium-catalyzed reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable in modern organic synthesis jocpr.com. A key application is the functionalization of arenes (aromatic rings) through cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals and other complex molecules jocpr.comresearchgate.net. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic nucleophile, such as an organoboron compound in the Suzuki-Miyaura coupling libretexts.org.

A more direct approach is the C-H functionalization, where a C-H bond on the aromatic ring is directly converted to a C-C or C-heteroatom bond. This strategy avoids the need for pre-functionalized starting materials. Palladium catalysts are highly effective in promoting such transformations. For instance, the direct arylation of naphthalene with aryl iodides can be achieved using a phosphine-free Pd(OAc)₂ catalyst system nih.gov. This type of reaction is directly analogous to the potential functionalization of the aromatic ring of this compound. The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner, and reductive elimination to release the final product and regenerate the Pd(0) catalyst libretexts.org. The development of these methods allows for the selective modification of the aromatic portion of molecules like this compound, enabling the synthesis of a wide range of derivatives.

Dirhodium(II) complexes are exceptionally effective catalysts for reactions involving carbene transfer, most notably C-H insertion and cyclopropanation nih.gov. A significant challenge and area of innovation in this field is controlling the site-selectivity and stereoselectivity of these transformations, especially in molecules with multiple, similar C-H bonds, such as the saturated ring of this compound. By designing sterically demanding chiral dirhodium catalysts, researchers can direct the C-H functionalization to specific positions and control the stereochemical outcome snnu.edu.cn.

For example, the site-selectivity of C-H insertion is governed by a balance of steric and electronic factors. Electronically, insertion is favored at tertiary C-H bonds over secondary and primary ones. However, sterically bulky catalysts can override this preference. Dirhodium catalysts with less encumbered ligands, such as Rh₂(S-DOSP)₄, tend to favor functionalization at secondary and tertiary C-H bonds snnu.edu.cn. In contrast, highly sterically demanding catalysts, like those based on triarylcyclopropanecarboxylate ligands (e.g., Rh₂(R-p-PhTPCP)₄), can selectively functionalize the most accessible primary C-H bonds snnu.edu.cnnih.gov. This catalyst-controlled selectivity allows for the targeted modification of specific C-H bonds within a complex molecule. In the context of this compound, which possesses primary, secondary, and tertiary C-H bonds in its aliphatic ring, the appropriate choice of a chiral dirhodium(II) catalyst could enable highly site-selective and enantioselective functionalization to produce valuable chiral building blocks.

Catalyst Design and Reaction Engineering Principles

To compare the efficacy of different catalysts, it is essential to use standardized metrics that quantify their intrinsic activity. The two most important metrics are the Turnover Number (TON) and the Turnover Frequency (TOF) researchgate.net. The TON represents the total number of substrate molecules converted per active site before the catalyst deactivates acs.org. The TOF is the number of catalytic cycles occurring per active site per unit of time, effectively measuring the speed of the catalyst acs.orgyoutube.com. TOF is calculated by dividing the TON by the reaction time. These metrics allow for a fundamental comparison of catalyst performance, independent of catalyst loading or reactor type researchgate.net.

A pertinent example is the catalytic hydrogenation of 1-methylnaphthalene, which proceeds through the formation of this compound and 5-methyltetraline acs.org. A kinetic study evaluated various 5 wt% precious metal catalysts (Pt, Pd, Rh, Ru) on carbon and alumina supports for this reaction at 250 °C. The initial TOF for the conversion of 1-methylnaphthalene was calculated to compare the intrinsic activity of the different metal catalysts. The results showed that carbon-supported catalysts generally exhibited superior performance, with the following TOF order on activated carbon: Pt > Pd ≈ Rh > Ru acs.org. On alumina, the order was Pt ≈ Rh > Pd > Ru acs.org. This quantitative analysis demonstrates how TOF is used to identify the most active catalysts and understand the influence of both the metal and the support material on the reaction rate.

Initial Turnover Frequency (TOF) for 1-Methylnaphthalene Conversion Reaction Conditions: 250 °C. Data sourced from acs.org.

| Catalyst | Support | TOF (s⁻¹) |

| 5% Pt | Carbon | 0.45 |

| 5% Pd | Carbon | 0.28 |

| 5% Rh | Carbon | 0.27 |

| 5% Ru | Carbon | 0.04 |

| 5% Pt | Alumina | 0.16 |

| 5% Rh | Alumina | 0.15 |

| 5% Pd | Alumina | 0.05 |

| 5% Ru | Alumina | 0.02 |

Impact of Reactor Configuration and Transport Phenomena

The efficiency and product selectivity of catalytic reactions involving 1-methyltetralin are significantly influenced by the design of the reactor and the prevailing transport phenomena. While specific studies focusing exclusively on 1-methyltetralin are limited, valuable insights can be drawn from research on the closely related compound, tetralin. The principles governing the catalytic cracking and reforming of tetralin are largely applicable to 1-methyltetralin due to their structural similarity.

Reactor configuration plays a pivotal role in determining the extent of reaction and the distribution of products. For instance, in the catalytic cracking of tetralin, both fixed-bed and fluidized-bed reactors are employed. Fixed-bed reactors, where the catalyst particles are held in a stationary position, generally allow for better control of reaction time and temperature. However, they can be susceptible to issues such as catalyst deactivation due to coke formation and temperature gradients within the catalyst bed.

Fluidized-bed reactors, in which the catalyst particles are suspended by an upward flow of gas, offer advantages such as excellent heat transfer and temperature uniformity, which can mitigate localized overheating and reduce coke formation. The continuous movement of catalyst particles in a fluidized bed can also facilitate catalyst regeneration, making it a suitable configuration for processes where the catalyst deactivates rapidly.

In the context of 1-methyltetralin, these transport limitations can affect the product distribution. For example, in catalytic cracking, if diffusion limitations are significant, the primary products may undergo further reactions within the catalyst pores, leading to a higher yield of lighter products and coke. The choice of catalyst particle size and porosity is therefore crucial in minimizing these limitations. uu.nl

Catalytic Relevance in Biomass and Fuel Conversion

Conversion of Biomass-Derived Hydrocarbon Tars using Model Compounds

Biomass gasification is a promising technology for the production of syngas (a mixture of hydrogen and carbon monoxide), which can be used for energy generation or as a feedstock for chemical synthesis. A major challenge in biomass gasification is the formation of tars, which are complex mixtures of condensable hydrocarbons that can cause operational problems in downstream equipment. mdpi.com Catalytic reforming is an effective method for converting these tars into valuable non-condensable gases.

To better understand the complex reactions involved in tar conversion, researchers often use model compounds that are representative of the different classes of hydrocarbons found in tars. 1-Methyltetralin, as a naphthenic-aromatic compound, can serve as a relevant model for certain components of biomass tar. Studies on similar model compounds like toluene and naphthalene provide a framework for understanding the catalytic conversion of 1-methyltetralin. nih.gov

The catalytic steam reforming of tar model compounds is a widely studied process. In this process, the hydrocarbon reacts with steam over a catalyst, typically nickel-based, to produce syngas. The reaction pathways for a compound like 1-methyltetralin would involve dehydrogenation to form 1-methylnaphthalene, followed by cracking of the aromatic and naphthenic rings, and subsequent reforming of the resulting smaller molecules.

The choice of catalyst is critical for achieving high tar conversion and selectivity towards syngas. Nickel-based catalysts supported on materials like alumina (Al2O3) or ceria (CeO2) have shown good activity for tar reforming. mdpi.com The catalyst's resistance to deactivation by coking and sintering is also a key factor for long-term operation.

The product distribution from the catalytic conversion of tar model compounds is dependent on the reaction conditions, such as temperature, steam-to-carbon ratio, and the type of catalyst used. Research on the plasma-catalytic reforming of a mixture of naphthalene and toluene, for instance, has demonstrated high conversion rates and significant yields of hydrogen and carbon monoxide. nih.gov

Below is an interactive data table summarizing typical product distributions from the catalytic conversion of a biomass tar model compound mixture (Naphthalene and Toluene) in a gliding arc discharge reactor with a Ni/γ-Al2O3 honeycomb catalyst. This provides an illustrative example of the types of products and yields that could be expected from the conversion of a compound like 1-methyltetralin under similar conditions.

| Product | Yield (%) |

| Hydrogen (H2) | 35.0 |

| Carbon Monoxide (CO) | 49.1 |

| Methane (CH4) | 5.2 |

| Other Hydrocarbons | 10.7 |

Note: The data in this table is based on the plasma-catalytic reforming of a naphthalene and toluene mixture and is intended to be illustrative for the conversion of a tar model compound. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Studies

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their chemical properties. High-level QM calculations can provide accurate predictions of molecular structure, energy, and a host of other electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a versatile and computationally efficient quantum mechanical method for studying molecular systems. mdpi.comrsc.orgjddtonline.info It is based on the principle that the energy of a molecule can be determined from its electron density.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. peerj.comchemrxiv.org For 1-methyltetraline, DFT could be employed to investigate various reactions, such as its pyrolysis or oxidation. By modeling the reaction pathways, researchers can gain a detailed understanding of the step-by-step molecular transformations.

For instance, a hypothetical DFT study on the dehydrogenation of this compound to 1-methylnaphthalene (B46632) would involve locating the transition state structure for the removal of hydrogen atoms. The calculated energy barrier for this process would provide a quantitative measure of the reaction's feasibility.

Illustrative Data from a Hypothetical DFT Study on this compound Dehydrogenation:

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Reactant Energy | Total electronic energy of this compound | -X Hartrees |

| Transition State Energy | Total electronic energy of the transition state structure | -X + Y Hartrees |

| Product Energy | Total electronic energy of 1-methylnaphthalene and H₂ | -X + Z Hartrees |

| Activation Energy Barrier (Ea) | Energy difference between the transition state and the reactant | Y kcal/mol |

| Reaction Enthalpy (ΔH) | Energy difference between the products and the reactants | Z kcal/mol |

The electronic structure of a molecule dictates its reactivity. DFT calculations can provide valuable information about the distribution of electrons within this compound, helping to predict its chemical behavior. nih.govmdpi.com Key parameters that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors, such as the electrophilicity index, chemical potential, and chemical hardness, which provide quantitative measures of a molecule's susceptibility to different types of chemical reactions. rsc.org

Calculated Electronic Properties of this compound (Illustrative):

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -a eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | +b eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | c eV |

| Dipole Moment | Measure of the polarity of the molecule | d Debye |

| Mulliken Atomic Charges | Partial charges on each atom in the molecule | (Values for each atom) |

Ab Initio Methods and Coupled Cluster Theory

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. nih.gov Coupled cluster (CC) theory is a particularly powerful and accurate ab initio method, often considered the "gold standard" in computational chemistry for its ability to provide highly accurate results for small to medium-sized molecules. aps.orgwikipedia.org

For this compound, coupled-cluster calculations, such as CCSD(T), could provide benchmark energies and molecular properties. These high-accuracy calculations can be used to validate the results obtained from more computationally efficient methods like DFT. While computationally demanding, the accuracy of coupled cluster theory is essential for obtaining reliable thermochemical data and for studying systems where electron correlation effects are particularly important. aps.orgwikipedia.org

Relativistic Theoretical Approaches for Heavy Element Interactions

Relativistic effects become significant for elements with high atomic numbers, where the inner electrons move at speeds approaching the speed of light. wikipedia.orgscispace.com These effects can influence the electronic structure and, consequently, the chemical properties of molecules containing heavy elements.

While this compound itself is composed of light elements (carbon and hydrogen), relativistic theoretical approaches would become crucial if studying its interactions with heavy metal catalysts or surfaces. For instance, if investigating the catalytic dehydrogenation of this compound using a platinum or palladium catalyst, it would be necessary to employ relativistic methods to accurately describe the electronic structure of the heavy metal atoms and their interactions with the organic molecule. taylorfrancis.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical methods provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comelifesciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and other dynamic processes.

Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the elucidation of complex reaction mechanisms from vast datasets. These computational tools can identify patterns and relationships that are not immediately apparent through traditional analysis, thereby accelerating the discovery and optimization of chemical processes.

Predictive Models for Reaction Mechanisms

Predictive models for reaction mechanisms leverage machine learning algorithms to forecast the likely course of a chemical transformation. These models are trained on large datasets of known reactions and can learn the underlying principles that govern chemical reactivity. For a given set of reactants and conditions, these models can predict the most probable products and, in some cases, the mechanistic steps involved.

While specific machine learning models exclusively for the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general principles and methodologies are readily applicable. For instance, models can be trained to predict the regioselectivity of reactions involving substituted naphthalenes, which is a key factor in the synthesis and subsequent reactions of this compound. nih.gov By analyzing features of the substrate and reagents, these models can predict which positions on the aromatic ring are most likely to react.

One common approach involves the use of neural networks, which are capable of learning complex, non-linear relationships between molecular structures and their reactivity. researchgate.net These models can be trained on datasets of reactions to predict outcomes with a high degree of accuracy. For example, a model trained on a diverse set of organic reactions achieved 71.8% accuracy in identifying the major product in a top-1 prediction and 90.8% within the top-5 predictions. researchgate.net Such models could be adapted to predict the outcomes of various reactions involving this compound, such as further hydrogenation, isomerization, or functionalization.

The development of these predictive models relies on the availability of high-quality, large-scale reaction datasets. The performance of several reaction prediction models is summarized in the table below.

| Model Performance Metric | Accuracy |

| Top-1 Product Prediction | 71.8% |

| Top-3 Product Prediction | 86.7% |

| Top-5 Product Prediction | 90.8% |

This table illustrates the typical performance of machine learning models in predicting the major product of a chemical reaction, based on a 5-fold cross-validation on a dataset of 15,000 experimental reactions from U.S. patents. researchgate.net

Development of Mechanism-Based Datasets

The foundation of any successful machine learning model is a comprehensive and accurately annotated dataset. In the context of chemical research, the development of mechanism-based datasets is crucial for training models that can not only predict reaction outcomes but also provide insights into the underlying reaction pathways.

These datasets go beyond simple reactant-product pairs to include information about reaction mechanisms, such as the movement of electrons, the formation of intermediates, and the role of catalysts. The Open Reaction Database (ORD) is a significant initiative in this area, providing a structured and open-source platform for chemical reaction data. nih.gov Such databases are essential for creating the large and diverse training sets needed for robust machine learning models. nih.gov

While specific mechanism-based datasets for hydroaromatic compounds like this compound are not yet widely available as distinct collections, the necessary data can often be extracted and curated from larger, more general-purpose databases like the USPTO dataset. nih.gov The process of creating these curated datasets involves several steps, including data extraction, cleaning, and annotation with mechanistic information. The ORDerly framework, for example, has been developed to process data from the ORD for tasks such as retrosynthesis, forward prediction, and reaction condition prediction. nih.gov

The development of these datasets is a critical area of ongoing research. As more high-quality, mechanism-rich data becomes available, the predictive power and utility of machine learning models in chemistry will continue to grow, enabling more rapid and efficient exploration of the chemical space surrounding compounds like this compound.

Computational Analysis of Catalytic Systems

Computational chemistry provides powerful tools for the in-depth analysis of catalytic systems, offering insights into the structure of active sites and the energetics of reaction pathways. These theoretical approaches complement experimental studies and are invaluable for understanding and improving catalytic processes involving this compound.

Elucidation of Catalytic Active Sites and Reaction Pathways

The selective hydrogenation of 1-methylnaphthalene is a primary route to the synthesis of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the active sites of catalysts and the reaction pathways involved in this transformation. psu.edu

DFT calculations can be used to model the interaction of reactants and intermediates with the catalyst surface, providing a detailed picture of the catalytic cycle at the atomic level. For the hydrogenation of substituted naphthalenes, the nature of the active site on the catalyst surface plays a crucial role in determining the reaction's selectivity and efficiency. psu.edu For example, in the hydrogenation of naphthalene (B1677914), different catalyst compositions, such as Ni-Mo alloys, can exhibit varying levels of activity and selectivity towards the desired partially hydrogenated products like tetralin. researchgate.net

Studies on the hydrogenation of 1-methylnaphthalene over various catalysts, including sulfided CoMo/γ-Al2O3, NiW/γ-Al2O3, NiMo/γ-Al2O3, and NiMoW/γ-Al2O3, have shown that the choice of catalyst significantly impacts the product distribution. researchgate.net The NiMoW/γ-Al2O3 catalyst, for instance, demonstrated the best saturation performance for 1-methylnaphthalene. researchgate.net Computational modeling can help to rationalize these experimental observations by examining the electronic and geometric properties of the different catalyst surfaces and their interactions with the reactant molecules.

The reaction pathway for the hydrogenation of 1-methylnaphthalene typically proceeds through the formation of this compound and its isomer, 5-methyltetralin. researchgate.net The relative amounts of these products are influenced by the catalyst and reaction conditions. In many cases, the formation of 5-methyltetralin is favored. researchgate.net DFT calculations can be employed to determine the activation energies for the different reaction pathways, providing a theoretical basis for the observed product ratios.

The table below summarizes the performance of different catalysts in the hydrogenation of 1-methylnaphthalene.

| Catalyst | Support | Key Observation |

| CoMo | γ-Al2O3 | Lower saturation performance. |

| NiW | γ-Al2O3 | Good saturation performance. |

| NiMo | γ-Al2O3 | Good saturation performance. |

| NiMoW | γ-Al2O3 | Best saturation performance. |

This table presents a qualitative comparison of the performance of different sulfided catalysts in the hydrogenation of 1-methylnaphthalene, a key reaction for the production of this compound. researchgate.net

Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of this compound, particularly when present in complex mixtures. The choice of chromatographic method is dictated by the sample matrix, the required sensitivity, and the analytical objective, such as quantification or stereoisomeric determination.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection afforded by mass spectrometry. In GC-MS, this compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. Subsequently, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, allows for highly confident identification.

Quantitative analysis of this compound and its isomers using GC-MS is crucial for applications such as environmental monitoring and petroleum characterization. The use of a triple quadrupole mass spectrometer (GC-MS/MS) in multiple reaction monitoring (MRM) mode significantly enhances selectivity and sensitivity, allowing for accurate quantification even in complex matrices nih.govthermofisher.com. This is achieved by monitoring specific precursor-to-product ion transitions for the target analytes. For accurate quantification of alkylated polycyclic aromatic hydrocarbons (PAHs), including methyltetralins, it is essential to use appropriate calibration standards and internal standards to correct for matrix effects and variations in instrument response nih.gov.

The stereoisomeric analysis of this compound, which possesses a chiral center at the C1 position, presents a significant analytical challenge. The separation of enantiomers typically requires the use of chiral stationary phases in the gas chromatograph. While the direct chiral separation of some tetralin derivatives has been achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases nih.gov, the development of robust GC-MS methods for the routine stereoisomeric separation of this compound is an area of ongoing research. Supercritical fluid chromatography-mass spectrometry (SFC-MS) has also shown promise for the successful chiral separation of stereoisomers nih.gov. The ability to distinguish between enantiomers is critical in toxicological and pharmacological studies, as different stereoisomers can exhibit distinct biological activities.

Table 1: GC-MS Parameters for Quantitative Analysis of Alkylated PAHs

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B |

| Mass Spectrometer | Agilent 7000C triple quadrupole |

| Column | J&W Scientific select PAH (30 m × 0.25 mm × 0.15 μm) |

| Injection Mode | Pulsed Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Data sourced from a study on the quantitative analysis of alkylated PAHs nih.gov. |

This compound is a common constituent of complex hydrocarbon mixtures such as crude oil, coal tar, and various petroleum products oipub.comnih.govresearchgate.net. GC-MS is an indispensable tool for the molecular profiling of these intricate samples researchgate.netresearchgate.net. The high chromatographic resolution of capillary GC columns allows for the separation of numerous isomers and congeners of alkylated PAHs. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater peak capacity and resolving power, which is particularly advantageous for the detailed characterization of crude oils peerj.com. The identification of specific compounds like this compound within these mixtures is crucial for source apportionment in environmental forensics and for understanding the geochemical history of fossil fuels nih.gov.

Table 2: Identified Compound Classes in Commercial Linear Alkylbenzenes by GC-MS

| Compound Class | Description |

| Branched Alkylbenzenes | Isomers of linear alkylbenzenes with branching in the alkyl chain. |

| 1,4-Dialkyltetralins (linear alkyl groups) | Tetralin derivatives with two linear alkyl substituents. |

| 1,4-Dialkyltetralins (branched alkyl groups) | Tetralin derivatives with at least one branched alkyl substituent. |

| Based on a study of commercial linear alkylbenzenes oipub.com. |

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative, especially for less volatile or thermally labile compounds. For nonpolar compounds like this compound, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are generally more effective ionization techniques than electrospray ionization (ESI) sciex.combu.edu. LC-MS/MS offers high sensitivity and selectivity and can often reduce the need for extensive sample cleanup, thereby increasing sample throughput amazonaws.com.

A significant challenge in the LC-MS analysis of nonpolar aromatic hydrocarbons like this compound is their poor ionization efficiency, particularly with the widely used ESI source. Chemical derivatization can be employed to introduce a readily ionizable functional group onto the target analyte, thereby enhancing its detection sensitivity daneshyari.comnih.gov. For aromatic hydrocarbons, derivatization strategies could potentially involve reactions that introduce a charged or easily protonated moiety. While specific derivatization reagents for this compound in LC-MS are not extensively documented, the principles of derivatizing other nonpolar compounds can be applied. For instance, reagents that react with aromatic rings to introduce amine or other ionizable groups could significantly improve ESI response mdpi.comsigmaaldrich.com. The selection of an appropriate derivatization reagent depends on the reactivity of the target compound and the desired analytical outcome daneshyari.com.